Cas no 701-80-4 (1-fluoro-3-(2-methylprop-2-en-1-yl)benzene)

1-fluoro-3-(2-methylprop-2-en-1-yl)benzene structure
701-80-4 structure
Product name:1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
CAS No:701-80-4
MF:C10H11F
MW:150.19274
MDL:MFCD07698628
CID:876643
PubChem ID:24721820

1-fluoro-3-(2-methylprop-2-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-(2-methylprop-2-enyl)benzene
    • 3-(3-FLUOROPHENYL)-2-METHYL-1-PROPENE
    • 3-(3-Fluor-phenyl)-isobuten-(1)
    • 3-< 3-Fluor-phenyl> -isobuten-(1)
    • AG-G-73956
    • CTK5D1962
    • KB-177787
    • 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
    • DTXSID80641172
    • AKOS006287526
    • CS-0246908
    • SCHEMBL14884689
    • 701-80-4
    • EN300-3464742
    • MFCD07698628
    • MDL: MFCD07698628
    • Inchi: InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
    • InChI Key: ADRKHXUDPUCIAH-UHFFFAOYSA-N
    • SMILES: C=C(C)CC1=CC(=CC=C1)F

Computed Properties

  • Exact Mass: 150.08453
  • Monoisotopic Mass: 150.084478513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.1

Experimental Properties

  • PSA: 0

1-fluoro-3-(2-methylprop-2-en-1-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3464742-5g
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 91%
5g
$1322.0 2023-09-03
Enamine
EN300-3464742-10g
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 91%
10g
$1962.0 2023-09-03
Enamine
EN300-3464742-0.25g
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 91.0%
0.25g
$183.0 2025-03-18
Enamine
EN300-3464742-0.5g
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 91.0%
0.5g
$342.0 2025-03-18
Enamine
EN300-3464742-5.0g
1-fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 91.0%
5.0g
$1322.0 2025-03-18
Fluorochem
200255-5g
3-(3-Fluorophenyl)-2-methyl-1-propene
701-80-4 97%
5g
£757.00 2022-02-28
Fluorochem
200255-25g
3-(3-Fluorophenyl)-2-methyl-1-propene
701-80-4 97%
25g
£1986.00 2022-02-28
1PlusChem
1P006BT5-500mg
3-(3-FLUOROPHENYL)-2-METHYL-1-PROPENE
701-80-4 91%
500mg
$485.00 2023-12-16
1PlusChem
1P006BT5-10g
3-(3-FLUOROPHENYL)-2-METHYL-1-PROPENE
701-80-4 91%
10g
$2487.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317578-5g
1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene
701-80-4 95+%
5g
¥23796.00 2024-05-03

Additional information on 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene

1-Fluoro-3-(2-Methylprop-2-enyl)Benzene: A Comprehensive Overview

1-Fluoro-3-(2-methylprop-2-enyl)benzene, also known by its CAS number 701-80-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a fluorine atom and a substituted allyl group attached to a benzene ring. The fluorine atom at the para position and the 2-methylprop-2-enyl group at the meta position create a molecule with distinct chemical properties and reactivity.

The synthesis of 1-fluoro-3-(2-methylprop-2-enyl)benzene involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent fluorination. Recent studies have explored alternative methods to improve the yield and efficiency of this synthesis process, leveraging catalysts such as transition metal complexes. These advancements have not only enhanced the production scale but also opened new avenues for its application in material science and pharmaceuticals.

In terms of physical properties, 1-fluoro-3-(2-methylprop-2-enyl)benzene exhibits a melting point of approximately -5°C and a boiling point around 65°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and diethyl ether makes it ideal for use in various chemical reactions. The compound's electronic structure, influenced by the electron-withdrawing fluorine atom and the electron-donating allyl group, contributes to its reactivity in electrophilic aromatic substitution reactions.

1-Fluoro-3-(2-methylprop-2-enyl)benzene has found extensive applications in the synthesis of complex aromatic compounds. For instance, it serves as an intermediate in the production of biologically active molecules, including certain pharmaceutical agents. Recent research has highlighted its potential as a precursor in the development of advanced materials, such as conjugated polymers for optoelectronic devices.

The stability of 1-fluoro-3-(2-methylprop-2-enyl)benzene under various reaction conditions has been extensively studied. It has been demonstrated that the compound exhibits good thermal stability up to 150°C, making it suitable for high-temperature chemical processes. Additionally, its resistance to oxidative degradation under ambient conditions enhances its utility in long-term storage and transportation.

In terms of environmental impact, recent studies have focused on the biodegradation pathways of 1-fluoro-3-(2-methylprop-2-enyl)benzene. These investigations have revealed that the compound undergoes microbial degradation under anaerobic conditions, producing non-toxic byproducts. This information is crucial for assessing its environmental safety and guiding its responsible use in industrial applications.

The spectroscopic properties of 1-fluoro-3-(2-methylprop-2-enyl)benzene, including UV-vis and NMR spectra, have been thoroughly analyzed. These studies provide valuable insights into its electronic transitions and molecular conformation, which are essential for understanding its reactivity and interaction with other chemical species.

In conclusion, 1-fluoro-3-(2-methylprop-2-enyl)benzene, with its unique structural features and versatile chemical properties, continues to play a pivotal role in modern organic chemistry. Ongoing research into its synthesis, applications, and environmental behavior ensures that this compound remains at the forefront of chemical innovation.

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